(4Z)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-((Z)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by the presence of bromine, iodine, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Bromobenzyl Group: This step involves the reaction of the oxazole intermediate with 4-bromobenzyl bromide under basic conditions to form the bromobenzyl ether.
Final Assembly: The final step involves the condensation of the iodinated intermediate with the appropriate aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is not fully understood. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors. The presence of the bromine and iodine atoms may enhance its binding affinity to certain targets, while the oxazole ring could play a role in its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-((Z)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-CHLORO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE: Similar structure but with a chlorine atom instead of iodine.
4-((Z)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUORO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 4-((Z)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE lies in the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the oxazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H17BrINO3 |
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Molecular Weight |
574.2 g/mol |
IUPAC Name |
(4Z)-4-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H17BrINO3/c1-15-6-9-18(12-20(15)26)23-27-21(24(28)30-23)13-17-4-2-3-5-22(17)29-14-16-7-10-19(25)11-8-16/h2-13H,14H2,1H3/b21-13- |
InChI Key |
DKKQHESMFBAIGC-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OCC4=CC=C(C=C4)Br)/C(=O)O2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3OCC4=CC=C(C=C4)Br)C(=O)O2)I |
Origin of Product |
United States |
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